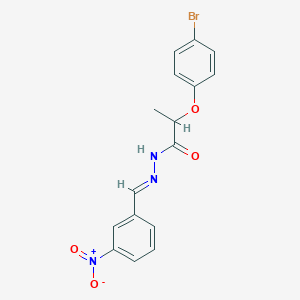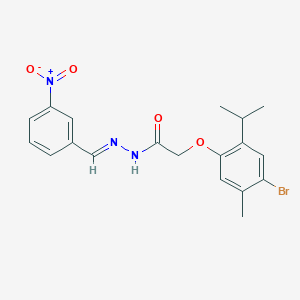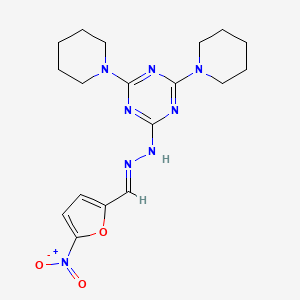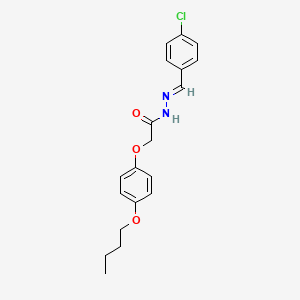
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide, also known as BNPPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BNPPH is a hydrazide derivative that has been synthesized through a multistep process, and its unique chemical structure has been found to exhibit several interesting properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and division. 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to induce apoptosis in cancer cells by activating the caspase pathway, which is a series of enzymes that are involved in programmed cell death.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit several biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis in cancer cells, and the inhibition of bacterial growth. Additionally, 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit low toxicity in normal cells, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide in lab experiments is its low toxicity in normal cells, which makes it a safe candidate for further research. Additionally, the synthesis of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been optimized to improve the yield and purity of the final product, making it easier to work with in lab experiments. However, one of the main limitations of using 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide, including the development of new anticancer and antibacterial drugs based on its chemical structure. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide and its potential applications in the field of medicine. Further optimization of the synthesis of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide may also lead to improved yields and purity of the final product, making it easier to work with in lab experiments.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit several interesting properties that make it a promising candidate for scientific research. One of the most notable applications of 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide is in the field of medicine. 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit anticancer properties by inducing apoptosis in cancer cells. Additionally, 2-(4-bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide has been found to exhibit antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-[(E)-(3-nitrophenyl)methylideneamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O4/c1-11(24-15-7-5-13(17)6-8-15)16(21)19-18-10-12-3-2-4-14(9-12)20(22)23/h2-11H,1H3,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUUONRBKYKNEE-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenoxy)-N'-(3-nitrobenzylidene)propanohydrazide | |
CAS RN |
303087-03-8 | |
| Record name | 2-(4-BROMOPHENOXY)-N'-(3-NITROBENZYLIDENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-phenylpropanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B3866207.png)

![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B3866230.png)
![4-chloro-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B3866240.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3866248.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}nicotinohydrazide](/img/structure/B3866259.png)
![2-[2-(3-bromobenzylidene)hydrazino]-N-isobutyl-2-oxoacetamide](/img/structure/B3866269.png)
![(3-bromo-4-methoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3866284.png)
![4,5-dimethyl-2-[(2-phenoxybutanoyl)amino]-3-thiophenecarboxamide](/img/structure/B3866288.png)


![N'-[1-(1-adamantyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B3866295.png)